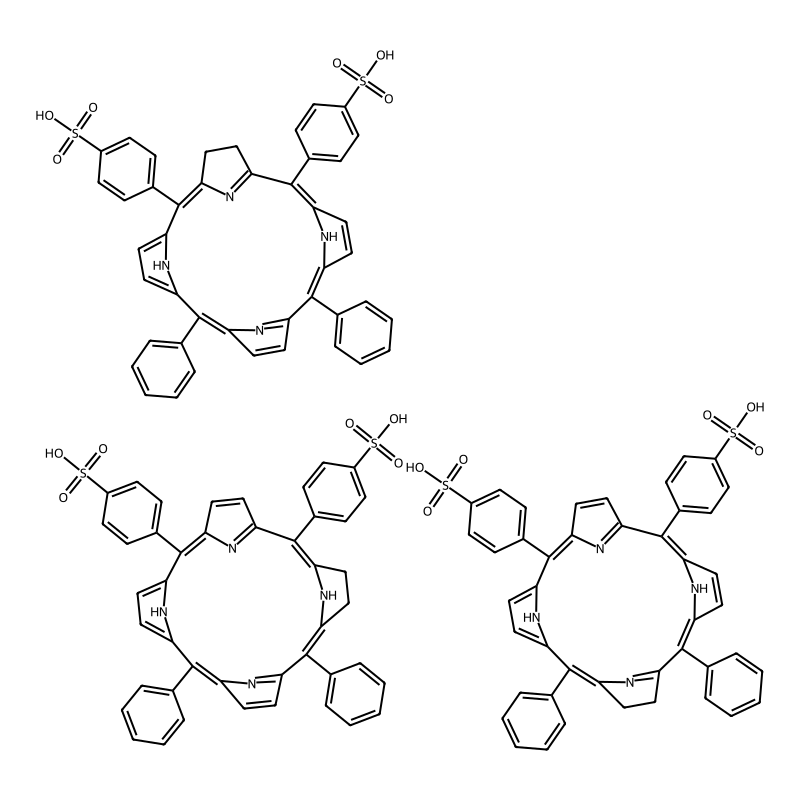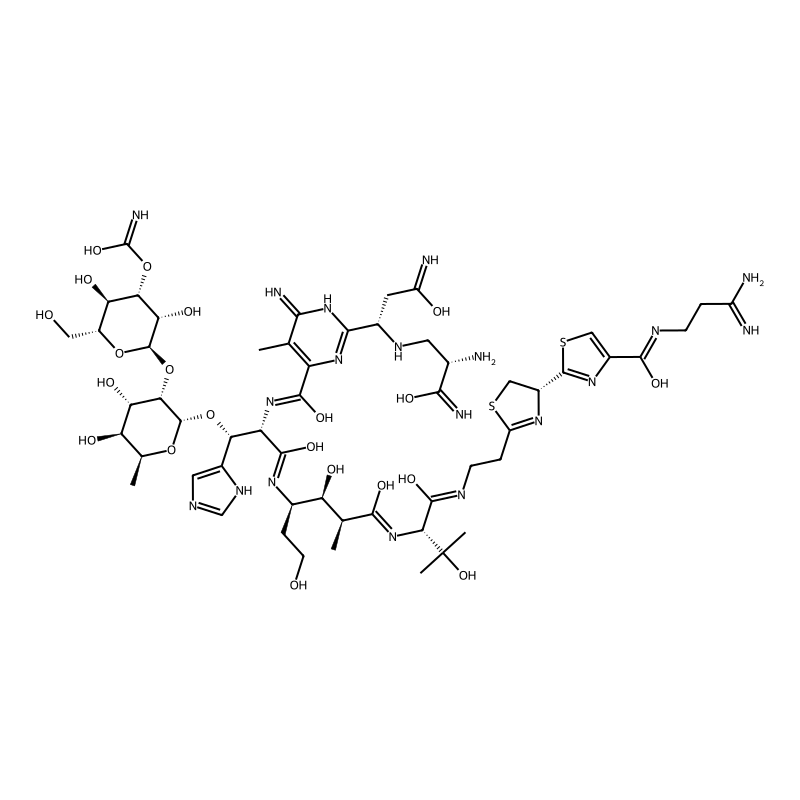4-Bromo-5-ethyl-2,6-dimethylpyrimidine

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
4-Bromo-5-ethyl-2,6-dimethylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with specific substitutions: a bromine atom at the 4-position, an ethyl group at the 5-position, and methyl groups at the 2 and 6-positions. Its molecular formula is and it has a molar mass of approximately 213.09 g/mol. The compound exhibits significant structural diversity due to the presence of both halogen and alkyl substituents, which can influence its chemical reactivity and biological activity.
The chemical reactivity of 4-Bromo-5-ethyl-2,6-dimethylpyrimidine is primarily influenced by the bromine atom, which can undergo nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or thiols under appropriate conditions to form various derivatives. Additionally, the compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromine atom.
Example Reactions:- Nucleophilic Substitution: Reaction with an amine to yield an anilinopyrimidine derivative.
- Electrophilic Substitution: Bromination or alkylation at available positions on the pyrimidine ring.
4-Bromo-5-ethyl-2,6-dimethylpyrimidine has been studied for its potential biological activities. Compounds in the pyrimidine family are known for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific biological effects of this compound may depend on its structural modifications and how they interact with biological targets.
Potential Activities:- Antimicrobial properties against certain bacterial strains.
- Inhibition of specific enzymes relevant in cancer pathways.
The synthesis of 4-Bromo-5-ethyl-2,6-dimethylpyrimidine can be achieved through several methods:
- Bromination of Ethyl-Substituted Pyrimidines:
- Starting from 5-ethyl-2,6-dimethylpyrimidine, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent.
- Microwave-Assisted Synthesis:
- Multi-Step Synthesis:
- A more complex route may involve the synthesis of intermediates followed by sequential reactions to introduce the bromine and ethyl groups.
4-Bromo-5-ethyl-2,6-dimethylpyrimidine finds applications in various fields:
- Pharmaceuticals: As a building block for synthesizing bioactive compounds.
- Agricultural Chemicals: Potential use in developing herbicides or fungicides.
- Research: Utilized in studies exploring pyrimidine derivatives' biological effects.
Several compounds share structural similarities with 4-Bromo-5-ethyl-2,6-dimethylpyrimidine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-4,6-dimethylpyrimidine | 157335-97-2 | 0.90 |
| 2-Amino-5-bromo-4,6-dimethylpyrimidine | 4214-57-7 | 0.90 |
| 5-Bromo-2-chloro-4,6-dimethylpyrimidine | 4786-72-5 | 0.83 |
| 2-Amino-5-bromo-4-methylpyrimidine | 17321-93-6 | 0.81 |
| 3-Bromo-2,6-dimethylpyridin-4-amines | 33259-24-4 | 0.74 |
Uniqueness
The unique combination of a bromine atom and an ethyl substituent at specific positions distinguishes 4-Bromo-5-ethyl-2,6-dimethylpyrimidine from other similar compounds. This specific arrangement can lead to different chemical reactivity and biological properties compared to its analogs.








